molecular formula C16H13N3O4S B2644728 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one CAS No. 2097890-44-1

2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one

Cat. No.: B2644728
CAS No.: 2097890-44-1
M. Wt: 343.36
InChI Key: XNADETKJHVKIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one is a sophisticated synthetic compound designed for pharmaceutical and medicinal chemistry research. It is built around a 4H-chromen-4-one (chromone) scaffold, a privileged structure in drug discovery known for its diverse biological activities. This core is functionalized with a pyrrolidine carboxamide linker, connecting it to a 1,2,5-thiadiazole heterocycle. The 1,2,5-thiadiazole moiety is a significant pharmacophore noted for its ability to enhance lipophilicity and its potential to interact strongly with various biological targets, such as enzymes and receptors . Compounds containing the 1,2,5-thiadiazol-3-yloxy ether linkage have been investigated in preclinical research for their potential interactions with the central nervous system, suggesting this reagent could be of particular value in neuroscientific and psychopharmacological studies . The integration of these distinct chemical features makes this molecule a valuable probe for researchers exploring structure-activity relationships (SAR), screening for new biological activities, and developing novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-12-7-14(23-13-4-2-1-3-11(12)13)16(21)19-6-5-10(9-19)22-15-8-17-24-18-15/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNADETKJHVKIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one typically involves multi-step organic reactions

    Preparation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of Pyrrolidine Group: The pyrrolidine group can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the chromenone intermediate.

    Formation of Thiadiazole Moiety: The thiadiazole moiety can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced analogs.

Scientific Research Applications

2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chromenone core may also contribute to the compound’s biological activity by interacting with cellular components and signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Position: The 2-substituted chromenones (e.g., Compound 4 and the target compound) often exhibit distinct biological profiles compared to 3-substituted analogues. For instance, 3-(pyrrolidine-1-carbonyl)-4H-chromen-4-one (Compound 3) showed higher MAO-B inhibitory activity than its 2-substituted counterpart (Compound 4), highlighting the importance of substitution patterns . The target compound’s 2-position thiadiazole-pyrrolidine group may mitigate steric hindrance while optimizing electronic interactions.

Functional Group Impact :

  • Thiadiazole vs. Thiazole : The 1,2,5-thiadiazole ring in the target compound is more electron-deficient than the thiazole rings in compounds from and . This could enhance binding to targets requiring electron-deficient heterocycles, such as kinases or oxidoreductases.
  • Carboxamide Backbone : The pyrrolidine carbonyl group in the target compound mirrors the secondary carboxamide motif critical for MAO-B inhibition in Compounds 3 and 4 .

Key Findings:

  • Antioxidant Potential: Chromenones with imino-methyl substituents (e.g., ) demonstrated antioxidant activity correlated with HOMO/LUMO energies and bond dissociation energies (BDEs). The target compound’s thiadiazole group may similarly influence redox properties .
  • Thermal Stability : The fluorophenyl-thiazole derivative () exhibited a high melting point (252–255°C), suggesting that the thiadiazole group in the target compound could enhance thermal stability due to rigid aromaticity .

Biological Activity

The compound 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one is a synthetic organic molecule that incorporates a chromenone structure, a pyrrolidine ring, and a thiadiazole moiety. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry. The aim of this article is to review the biological activity of this compound based on available literature, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure can be represented as follows:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure includes:

  • A chromenone backbone which is known for various biological activities.
  • A thiadiazole ring that enhances interaction with biological targets due to its electron-withdrawing properties.
  • A pyrrolidine moiety which is often associated with improved bioactivity and pharmacokinetic profiles.

Antimicrobial Activity

Thiadiazoles are recognized for their antimicrobial properties. Studies have shown that derivatives containing thiadiazole rings exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaActivity Level
This compoundS. aureus, E. coliModerate to High
1,3,4-Thiadiazole derivativesS. aureus, B. cereusHigh

The mechanism of action typically involves the inhibition of bacterial cell wall synthesis by targeting essential enzymes like MurB . This compound's potential to disrupt bacterial growth makes it a candidate for further development in antimicrobial therapies.

Anticancer Activity

Research indicates that chromenone derivatives possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

In one study, a related chromenone derivative showed significant cytotoxicity against human cancer cell lines including breast and lung cancer cells . The proposed mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole-containing compounds are well-documented. They may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . The incorporation of the thiadiazole moiety in this compound suggests a potential for modulating inflammatory responses.

Case Studies

Several case studies have highlighted the biological activities of structurally related compounds:

  • Antimicrobial Efficacy : A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. Among them, certain derivatives exhibited potent activity against resistant strains of Helicobacter pylori, indicating the therapeutic potential of thiadiazole-based compounds in treating infections caused by resistant bacteria .
  • Cytotoxicity Assays : In vitro studies on chromenone derivatives demonstrated significant cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutics . The study emphasized the importance of structural modifications in enhancing bioactivity.

Q & A

Q. What are the established synthetic routes for 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one, and what reaction conditions critically influence yield?

Methodological Answer: The synthesis typically involves two key steps:

Formation of the pyrrolidine-thiadiazole moiety : The 1,2,5-thiadiazol-3-yloxy group is introduced via nucleophilic substitution or coupling reactions. For example, thiourea derivatives can react with α-haloketones under basic conditions to form the thiadiazole ring (as seen in analogous chromenone syntheses) .

Coupling with the chromen-4-one core : Acyl chloride intermediates of the pyrrolidine-thiadiazole fragment are reacted with 4-hydroxycoumarin derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) .

Q. Critical Conditions :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature : Reactions often proceed at 60–80°C to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is essential for isolating the final product due to similar polarities of byproducts .

Q. Example Reaction Setup :

StepReactantsSolventTemp. (°C)Yield (%)
1Thiourea + α-chloroketoneEtOH7065–75
2Acyl chloride + 4-hydroxycoumarinDCMRT50–60

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :

    • 1H/13C NMR : Assigns proton environments (e.g., pyrrolidine CH2 groups at δ 2.5–3.5 ppm) and carbonyl carbons (δ 165–175 ppm). Aromatic protons in the chromenone ring appear as doublets (δ 6.5–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals, particularly in the pyrrolidine and thiadiazole regions .
  • X-ray Crystallography :

    • Single-crystal growth : Slow evaporation of acetone/hexane mixtures yields diffraction-quality crystals .
    • Refinement : SHELXL-2018 is used for structure solution, with anisotropic displacement parameters for non-H atoms. Typical R1 values for similar compounds range from 0.03–0.05 .

Q. Key Crystallographic Parameters :

SoftwareResolution (Å)R1 (%)wR2 (%)Data-to-Parameter Ratio
SHELXL0.803.810.620.2

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., twinning, disorder) be resolved during structural refinement?

Methodological Answer:

  • Twinning Analysis : Use the TWIN/BASF commands in SHELXL to model twin domains. For example, in , the Flack parameter confirmed the absence of twinning .
  • Disorder Handling : Apply PART instructions to split disordered atoms (e.g., solvent molecules) and refine occupancy ratios. Constraints (e.g., SIMU) stabilize anisotropic displacement .
  • Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen-bonding networks .

Case Study :
In a chromenone derivative, pyrrolidine ring disorder was resolved by refining two conformers with 60:40 occupancy, stabilized by hydrogen bonds to the thiadiazole oxygen .

Q. What computational strategies are suitable for predicting the compound’s bioactivity and binding mechanisms?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The thiadiazole ring often engages in π-π stacking with aromatic residues .
  • MD Simulations : GROMACS or AMBER can simulate ligand-protein stability over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
  • QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond acceptors (derived from Gaussian09 calculations) to predict IC50 values .

Q. Example Docking Results :

Target ProteinBinding Energy (kcal/mol)Key Interactions
CDK2-9.2Thiadiazole–Phe80, Chromenone–Lys33

Q. How can solubility limitations in bioassays be addressed without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the chromenone 7-OH position to enhance aqueous solubility. This strategy retained >80% activity in similar compounds .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) to improve bioavailability. Optimize using a Box-Behnken design for surfactant concentration and sonication time .
  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .

Q. Solubility Data :

FormulationSolubility (µg/mL)Bioactivity Retention (%)
Free compound12.5100
PLGA NPs98.785

Q. How do structural modifications (e.g., substituents on thiadiazole) influence SAR in kinase inhibition?

Methodological Answer:

  • Thiadiazole Modifications :

    • Electron-withdrawing groups (e.g., -NO2) : Increase kinase affinity by enhancing hydrogen bonding (e.g., IC50 reduced from 1.2 µM to 0.3 µM in CDK2) .
    • Bulky substituents : Reduce activity due to steric clashes in the ATP-binding pocket (e.g., tert-butyl groups increase IC50 by 5-fold) .
  • Chromenone Modifications :

    • 7-OH substitution : Critical for hydrogen bonding; methylation abolishes activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.